1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene
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Overview
Description
1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene derivatives. In this method, benzene is treated with a chloroalkane, such as chloromethane, in the presence of a catalyst like aluminum chloride . The reaction conditions typically involve anhydrous conditions and controlled temperatures to ensure the desired substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by nucleophiles.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, where electrophiles attack the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium iodide are commonly used in nucleophilic substitution reactions.
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration and sulfonation reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used for these reactions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.
Electrophilic Substitution: Products include nitrobenzene and sulfonated benzene derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.
Scientific Research Applications
1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and interactions involving halogenated aromatic compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions and reagents used. Its effects are mediated through the formation of reactive intermediates and the subsequent transformation of these intermediates into final products .
Comparison with Similar Compounds
1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-4-fluoro-2-methylbenzene: This compound lacks the chloromethyl group, which affects its reactivity and applications.
1-Chloro-5-(chloromethyl)-2-methylbenzene: This compound lacks the fluorine atom, which influences its chemical properties and reactions.
1-Chloro-5-(chloromethyl)-4-methylbenzene: This compound lacks the fluorine atom and has a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
1-chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWWBRGVFBWAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CCl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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